molecular formula C22H20ClN7O B2949629 (2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-42-2

(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2949629
CAS No.: 920383-42-2
M. Wt: 433.9
InChI Key: CBDWIDAIVAHSAJ-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN7O and its molecular weight is 433.9. The purity is usually 95%.
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Properties

IUPAC Name

(2-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c1-15-6-8-16(9-7-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDWIDAIVAHSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H20ClN5O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{5}\text{O}

This structure includes a chlorophenyl group, a piperazine moiety, and a triazole-pyrimidine framework, which are known for their biological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds with similar structures have shown significant efficacy against various bacterial strains. A review on triazole derivatives reported that certain modifications in the triazole ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1H-1,2,3-triazole derivativeE. coli15 µg/mL
4-substituted triazolesS. aureus10 µg/mL
(2-chlorophenyl) derivativePseudomonas aeruginosa20 µg/mL

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. In vitro studies have demonstrated that compounds similar to the target molecule exhibit antifungal activity against various fungal pathogens. For example, a study indicated that certain triazoles effectively inhibited the growth of Candida species .

Table 2: Antifungal Activity of Related Compounds

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
1H-1,2,3-triazole derivativeCandida albicans8 µg/mL
Substituted triazolesAspergillus niger12 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study reported that a related piperazine derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value comparable to established chemotherapeutics like Olaparib .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Related piperazine derivativeMCF-7 (breast cancer)18
Triazole-pyrimidine derivativeT47D (breast cancer)27
Control (Olaparib)MCF-757.3

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with bacterial growth or cancer cell proliferation. For example, some studies suggest that triazole derivatives may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes in cancer cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group and the triazolo-pyrimidine core are key sites for nucleophilic substitution.

Reaction TypeConditions/ReagentsOutcomeReference
Aromatic Substitution (SNAr) KNH₂, NH₃, 100°CReplacement of the 2-chloro group with amines or alkoxides.
Piperazine Functionalization Alkyl halides or acyl chlorides, baseAlkylation/acylation at the piperazine nitrogen.
  • The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles like amines or alkoxides under basic conditions .

  • The piperazine ring reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, enhancing pharmacological properties.

Piperazine Ring Reactivity

The secondary amines in the piperazine ring participate in acid-base and acylation reactions.

Reaction TypeConditions/ReagentsOutcomeReference
Salt Formation HCl, H₂SO₄Formation of water-soluble hydrochloride salts.
Acylation Acetic anhydride, pyridineIntroduction of acetyl groups at N-atoms.
  • Protonation with mineral acids improves solubility for pharmaceutical formulations.

  • Acylation modifies pharmacokinetic properties, as seen in related triazolo-pyrimidine derivatives .

Triazole and Pyrimidine Reactivity

The electron-deficient triazolo-pyrimidine core engages in electrophilic substitution and coordination.

Reaction TypeConditions/ReagentsOutcomeReference
Electrophilic Substitution HNO₃, H₂SO₄Nitration at activated pyrimidine positions.
Metal Coordination Cu(II), Zn(II) saltsFormation of coordination complexes.
  • Nitration occurs preferentially at the pyrimidine ring due to electron-withdrawing effects .

  • The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic or therapeutic applications .

Cross-Coupling Reactions

The 2-chlorophenyl group facilitates palladium-catalyzed couplings.

Reaction TypeConditions/ReagentsOutcomeReference
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acid, baseBiaryl formation via C–Cl bond cleavage.
  • The chloro substituent serves as a leaving group in cross-couplings, enabling diversification of the aryl moiety .

Oxidation and Reduction

Functional groups undergo redox transformations under controlled conditions.

Reaction TypeConditions/ReagentsOutcomeReference
Ketone Reduction NaBH₄, LiAlH₄Methanone group reduced to secondary alcohol.
  • Reduction of the methanone carbonyl to a CH₂ group enhances metabolic stability.

Key Structural and Reaction Insights

  • Triazolo-Pyrimidine Core : Stabilizes via aromaticity but permits nitration and metal coordination .

  • Piperazine Ring : A versatile site for functionalization, impacting solubility and bioactivity.

  • 2-Chlorophenyl Group : A strategic handle for diversification via substitution or cross-coupling .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triazolo[4,5-d]pyrimidine derivatives, and how do they apply to this compound?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrimidines with triazole precursors. For example, triazolo-pyrimidine cores are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives with α,β-unsaturated ketones. Key steps for this compound may include functionalizing the piperazine ring with a 2-chlorophenyl methanone group and coupling it to the triazolo-pyrimidine scaffold. Solvent selection (e.g., DMF or ethanol) and reaction temperature (80–120°C) are critical for yield optimization .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions. For example, the 2-chlorophenyl group’s aromatic protons appear as distinct doublets in 1H^1H-NMR (δ 7.2–7.8 ppm). X-ray crystallography (as applied in related triazolo-pyrimidines) provides definitive proof of stereochemistry and intermolecular interactions, such as hydrogen bonding in the piperazine moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking with target proteins (e.g., kinases or GPCRs) evaluates binding affinity. For instance, the p-tolyl group’s hydrophobic interactions and the triazole’s hydrogen-bonding capacity can be modeled using software like AutoDock Vina. Validation requires correlation with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies mitigate low yields during the coupling of the piperazine and triazolo-pyrimidine moieties?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination.
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of piperazine.
  • Protection/deprotection : Temporary Boc-protection of the piperazine nitrogen prevents side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the product .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

  • Methodological Answer : Replacing the 2-chlorophenyl group with fluorophenyl or methyl groups alters logP (lipophilicity) and solubility. For example, fluorination increases metabolic stability but may reduce aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) models predict these changes, validated experimentally via HPLC logk measurements and shake-flask solubility tests .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Mitigation strategies include:

  • Explicit solvent modeling : Molecular dynamics simulations (e.g., GROMACS) to assess hydration effects.
  • Ensemble docking : Using multiple protein conformations from NMR or cryo-EM data.
  • Experimental validation : Dose-response curves to confirm or refine computational predictions .

Q. What analytical criteria confirm the absence of regioisomeric impurities in the final product?

  • Methodological Answer : Regioisomers are differentiated via:

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships.
  • LC-MS/MS : Fragmentation patterns distinguish isomers.
  • Single-crystal XRD : Resolves atomic positions unambiguously, as demonstrated in structurally analogous triazolo-pyrimidines .

Experimental Design

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer : Use fluorescence-based ADP-Glo™ assays or radiometric 33P^{33}P-ATP incorporation assays. Optimize assay conditions:

  • Substrate concentration : Near KmK_m values (e.g., 10–50 µM ATP).
  • Incubation time : 30–60 minutes to ensure linear reaction rates.
  • Positive controls : Staurosporine or imatinib for baseline comparison .

Q. How can researchers optimize reaction conditions for scale-up synthesis without compromising purity?

  • Methodological Answer : Apply Quality by Design (QbD) principles:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify robust parameters.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
  • Crystallization optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity .

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